molecular formula C13H12N5NaO5S2 B1668363 头孢替唑钠 CAS No. 68401-82-1

头孢替唑钠

货号 B1668363
CAS 编号: 68401-82-1
分子量: 405.4 g/mol
InChI 键: ADLFUPFRVXCDMO-LIGXYSTNSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftizoxime Sodium is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .


Synthesis Analysis

The synthesis of Ceftizoxime Sodium involves experimental analysis and research on various factors that influence the quality and yield of the product .


Molecular Structure Analysis

The molecular formula of Ceftizoxime Sodium is C13H12N5NaO5S2 . The average mass is 405.385 Da and the monoisotopic mass is 405.017761 Da .


Chemical Reactions Analysis

Ceftizoxime Sodium is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ceftizoxime Sodium include a molecular formula of C13H12N5NaO5S2 and a molecular weight of 405.38 .

科学研究应用

头孢替唑钠中的杂质分析

头孢替唑钠是一种β-内酰胺类抗菌药,在合成过程中会进行杂质分析。通过 HPLC 分析,已鉴定出八种工艺相关杂质。这些杂质包括头孢替唑钠的各种衍生物,其特征是通过光谱数据表征的。本研究对于确保药物的纯度和功效至关重要 (Bharathi 等人,2007 年)

杀菌机制

头孢替唑钠通过靶向青霉素结合蛋白 (PBP) 来抑制细菌细胞壁合成。这种抑制破坏了细胞壁中肽聚糖单元的交联,导致细胞裂解和细菌死亡。了解这种机制有助于制定有效的抗菌策略 (定义,2020 年)

对细菌生长的抑制作用

使用微量热法进行的研究表明,头孢替唑钠可以改变大肠杆菌的代谢途径,表明其对大肠杆菌的生长具有比其他头孢菌素更强的抑制作用。这项研究提供了头孢替唑钠在对抗特定细菌感染方面的有效性的见解 (Yang 等人,2010 年)

在呼吸道和尿路感染中的临床疗效

临床试验评估了头孢替唑钠在治疗下呼吸道和尿路感染中的疗效和安全性。这些研究有助于了解其在临床环境中的治疗潜力和安全性 (Ying-yua,2008 年)

药代动力学研究

已经进行了头孢替唑钠在人血清和尿液中的药代动力学分析,使用超高效液相色谱-串联质谱法 (UPLC-MS-MS)。这些研究对于确定药物在人体中的行为至关重要,影响剂量和给药指南 (Wang 等人,2016 年)

与人血清的相互作用

研究探索了头孢替唑钠与人血清的相互作用,特别是其对大肠杆菌和金黄色葡萄球菌的杀菌活性。本研究强调了药物与人血清成分的协同作用,增强了其抗菌功效。这些发现对于了解头孢替唑钠在人体中的作用方式以及优化其临床使用至关重要 (Watanabe 等人,1986 年)

对革兰氏阴性菌的抗菌活性

头孢替唑钠对革兰氏阴性肠杆菌的抗菌活性已得到广泛研究。这包括与其他抗生素相比的有效性以及对小鼠正常肠道菌群的影响。此类研究有助于了解头孢替唑钠在治疗特定细菌感染中的作用 (Byun 等人,1989 年)

生物利用度研究

头孢替唑钠在各种制剂中的生物利用度已在动物模型和人类中进行了研究。这项研究对于开发有效且安全的给药系统至关重要,以确保最佳的治疗效果 (Ueda 等人,1983 年)

在肺炎中的治疗应用

研究探索了头孢替唑对与社区获得性和医院获得性肺炎相关的病原体的血清杀菌活性。这项研究为头孢替唑钠在治疗严重呼吸道感染中的使用提供了信息,并有助于抗生素管理 (Belliveau 等人,1996 年)

生殖毒性研究

已经进行了毒性和生殖研究以评估头孢替唑钠的安全性。这些研究评估了对生育力和胎儿发育的潜在影响,确保了药物在不同患者群体中的安全性 (Fukuhara 等人,1980 年)

热力学性质

对模拟体液中头孢替唑钠的热力学性质的研究有助于了解药物发挥治疗作用的机制。研究其在盐溶液中的焓相互作用,可以深入了解药物在生理条件下的行为 (Chun-me,2014 年)

安全和危害

Ceftizoxime Sodium is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

未来方向

While Ceftizoxime Sodium has proven to be a highly effective antibiotic in the treatment of severe infections caused by susceptible bacteria , further studies are needed to confirm its relative efficacy compared with other new cephalosporins . It may also be useful in the treatment of gonorrhoea in places where penicillinase-producing strains are common .

属性

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFUPFRVXCDMO-LIGXYSTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N5NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68401-81-0 (Parent)
Record name Ceftizoxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5046643
Record name Ceftizoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftizoxime sodium

CAS RN

68401-82-1
Record name Ceftizoxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftizoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-8-OXO-, MONOSODIUM SALT, (6R-(6ALPHA,7BETA(Z)))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIZOXIME SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26337D5X88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftizoxime sodium
Reactant of Route 2
Reactant of Route 2
Ceftizoxime sodium
Reactant of Route 3
Reactant of Route 3
Ceftizoxime sodium
Reactant of Route 4
Ceftizoxime sodium
Reactant of Route 5
Ceftizoxime sodium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。